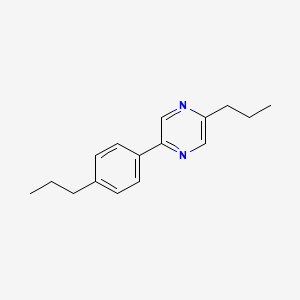![molecular formula C11H20OS B14311464 2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL CAS No. 113108-64-8](/img/structure/B14311464.png)
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound features a cyclohexane ring with a butylsulfanyl group and a hydroxyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL typically involves the reaction of cyclohexanone with butylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a cyclohexane derivative with a butylsulfanyl group.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives with a butylsulfanyl group.
Substitution: Cyclohexane derivatives with various functional groups replacing the butylsulfanyl group.
Applications De Recherche Scientifique
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The butylsulfanyl group can interact with hydrophobic regions of proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Butylcyclohexane: A cyclohexane derivative with a butyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Uniqueness
2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL is unique due to the presence of both a butylsulfanyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
113108-64-8 |
|---|---|
Formule moléculaire |
C11H20OS |
Poids moléculaire |
200.34 g/mol |
Nom IUPAC |
2-(butylsulfanylmethylidene)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20OS/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h9,11-12H,2-8H2,1H3 |
Clé InChI |
ZUEQLYKXRYRCOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC=C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
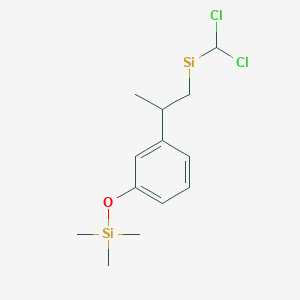
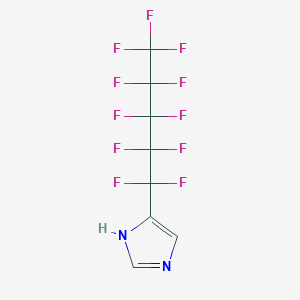

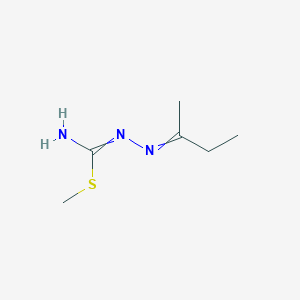
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
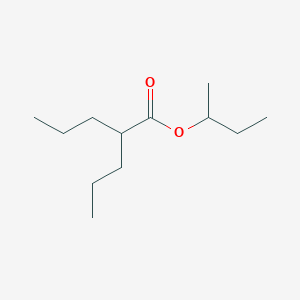
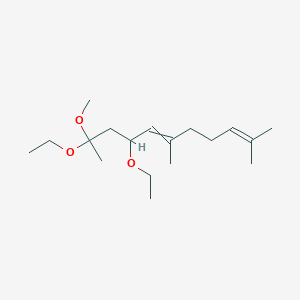
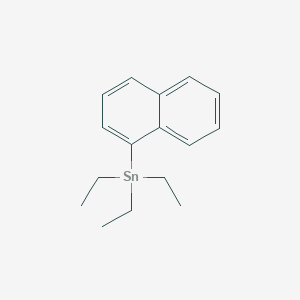
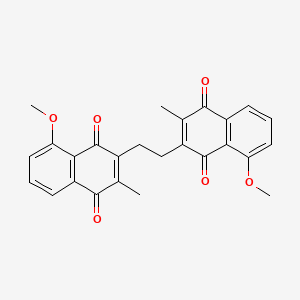
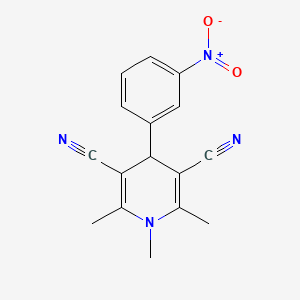
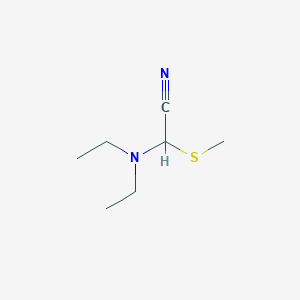
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)
